Tricresylphosphate
Overview
Description
Tricresylphosphate is a chemical compound that combines the properties of ethane and triphenyl phosphate. Ethane is a simple hydrocarbon with the formula C₂H₆, while triphenyl phosphate is an organophosphate compound with the formula OP(OC₆H₅)₃. Triphenyl phosphate is known for its use as a flame retardant and plasticizer in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl phosphate is typically synthesized through the reaction of phosphorus oxychloride (POCl₃) with phenol (C₆H₅OH). This reaction is an example of a nucleophilic substitution reaction (SN2), where the chlorine atoms in phosphorus oxychloride are replaced by phenol groups .
Industrial Production Methods
In industrial settings, the preparation of triphenyl phosphate involves adding phenol to an organic solvent, followed by the dropwise addition of phosphorus oxychloride. A metal catalyst is often used to facilitate the reaction. After the reaction is complete, the product is purified through various post-treatment processes .
Chemical Reactions Analysis
Types of Reactions
Triphenyl phosphate undergoes several types of chemical reactions, including:
Oxidation: Triphenyl phosphate can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups in triphenyl phosphate can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used to substitute the phenyl groups, including alkyl and aryl halides.
Major Products Formed
Oxidation: Phosphoric acid and its derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Triphenyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
Triphenyl phosphate exerts its effects through several mechanisms:
Flame Retardant: During thermal decomposition, triphenyl phosphate forms phosphoric acid, which further reacts to form pyrophosphoric acid.
Endocrine Disruption: Triphenyl phosphate has been shown to interact with various hormone receptors, leading to disruptions in endocrine function.
Antioxidant: Acts as an antioxidant by decomposing hydroperoxides and reducing peroxyl radicals.
Comparison with Similar Compounds
Triphenyl phosphate is compared with other similar compounds such as:
Triphenyl phosphite: Similar in structure but differs in its reactivity and applications.
Tributyl phosphate: Another organophosphate compound used as a plasticizer and solvent.
Conclusion
Tricresylphosphate is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
ethane;triphenyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O4P.3C2H6/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;3*1-2/h1-15H;3*1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNNXHQBIBWQHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC.CC.C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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